(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid
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Overview
Description
[4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, including the Suzuki-Miyaura coupling reaction
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Boronic Acid Moiety: The boronic acid group can be introduced using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield the boronic acid.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Ethoxy Linkage Formation: The ethoxy linkage can be formed through nucleophilic substitution reactions involving appropriate ethoxy precursors.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Bioconjugation: Utilized in the labeling and modification of biomolecules.
Medicine:
Drug Development:
Diagnostics: Used in the design of diagnostic tools and assays.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical applications . The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the additional functional groups.
4-tert-Butylphenylboronic Acid: Similar structure but without the ethoxy linkage and Boc group.
2-(Benzyloxycarbonylamino)ethylboronic Acid: Contains a benzyloxycarbonyl group instead of the Boc group.
Uniqueness:
Functional Groups:
Versatility: The compound’s structure allows for diverse chemical transformations and applications in various fields.
Properties
Molecular Formula |
C13H20BNO5 |
---|---|
Molecular Weight |
281.11 g/mol |
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
IDVNQBCKTLXLSH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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